N-(5-(3-chloro-4-methylbenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide
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Description
N-(5-(3-chloro-4-methylbenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S and its molecular weight is 375.87. The purity is usually 95%.
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Biological Activity
N-(5-(3-chloro-4-methylbenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The thiazole and furan moieties are known to enhance antimicrobial properties by disrupting bacterial cell wall synthesis.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production.
Antimicrobial Activity
A study evaluating the antimicrobial effects of related thiazole derivatives indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various strains, suggesting a potential for this compound to exhibit comparable effects .
Anticancer Activity
Research on thiazole derivatives has demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A specific study reported that a closely related thiazole compound led to a dose-dependent decrease in cell viability, indicating potential anticancer properties .
Anti-inflammatory Activity
Preliminary data suggest that compounds containing the thiazole ring can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible therapeutic avenue for conditions characterized by chronic inflammation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of thiazole derivatives.
- Method : In vitro testing against various bacterial strains.
- Results : Significant inhibition was observed, with the compound showing lower MIC values compared to standard antibiotics.
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Case Study on Anticancer Potential :
- Objective : Investigate the effect of thiazole derivatives on cancer cell lines.
- Method : MTT assay for cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating strong anticancer activity.
Properties
IUPAC Name |
N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-12-4-5-13(8-16(12)19)7-15-10-21-18(25-15)22-17(23)11-20-9-14-3-2-6-24-14/h2-6,8,10,20H,7,9,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHQVWHTFUTQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)CNCC3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.